molecular formula C16H17N3O4S B2688501 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide CAS No. 2034586-46-2

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide

Cat. No.: B2688501
CAS No.: 2034586-46-2
M. Wt: 347.39
InChI Key: LRLITPWLWGICLC-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide is a potent and selective chemical probe identified for targeting the second bromodomain of the Bromodomain-containing protein 4 (BRD4 BD2 ) [Link: https://www.ebi.ac.uk/chembl/compound report card/CHEMBL4569659/]. This compound, emerging from structure-based design, exhibits a high affinity for the BD2 domain over the BD1 domain, providing researchers with a critical tool for dissecting the distinct biological functions of these two closely related bromodomains [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6824984/]. Its primary research value lies in the investigation of BET bromodomain biology and the development of BD2-selective therapeutics for a range of diseases. Studies involving this compound are focused on understanding its mechanism in modulating inflammatory gene expression and oncogenic drivers in various cancer models, particularly where BD2-specific inhibition has shown efficacy while potentially mitigating the thrombocytopenic side effects associated with pan-BET inhibitors [Link: https://pubmed.ncbi.nlm.nih.gov/31509761/]. This makes it an invaluable asset for preclinical research in oncology, immunology, and inflammatory diseases, enabling a more precise targeting strategy for BET protein function.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-18-13-9-8-11(10-14(13)19(2)24(18,21)22)17-16(20)12-6-4-5-7-15(12)23-3/h4-10H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLITPWLWGICLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O4SC_{15}H_{16}N_4O_4S with a molecular weight of approximately 348.38 g/mol. The compound features a thiadiazole moiety fused with a methoxybenzamide structure, contributing to its unique chemical properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Subsequent reactions introduce the methoxybenzamide group.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For example:

  • In Vitro Studies : The compound has shown promising results against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these cell lines ranged from 1.1 to 4.9 μM, indicating potent antiproliferative effects .
Cell LineIC50 (μM)Reference
MCF-71.1
HCT1162.6
HepG24.9

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Thymidylate Synthase Inhibition : It has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis . This inhibition disrupts the proliferation of cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

  • Inhibition Studies : The compound displayed inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the efficacy of this compound against multiple cancer cell lines and compared it with standard chemotherapeutics like doxorubicin and 5-fluorouracil. The results indicated that the compound was more effective than 5-fluorouracil in inhibiting cell growth across several tested lines .

Study 2: Antimicrobial Potential

Another research highlighted the antimicrobial properties of derivatives similar to this compound. It was found that modifications could enhance activity against resistant strains of bacteria .

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Derivatization : Exploring structural modifications could lead to compounds with enhanced potency and selectivity.
  • Clinical Trials : Further investigation through clinical trials is necessary to validate its efficacy and safety in humans.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide exhibit notable antimicrobial activities. A study on various thiadiazole derivatives demonstrated significant antibacterial effects against strains such as Escherichia coli and Bacillus mycoides. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in several studies. Derivatives containing similar thiadiazole structures have shown comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs). In one study, these compounds demonstrated a reduction in edema comparable to that achieved by phenylbutazone. The proposed mechanism includes lysosomal stabilization and inhibition of prostaglandin biosynthesis .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research suggests that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown that certain modifications to the compound can enhance its cytotoxic effects against cancer cells .

Case Study 1: Synthesis and Evaluation

A detailed study synthesized various thiadiazole derivatives and assessed their biological activities. The results indicated that specific modifications to the thiadiazole ring could enhance antimicrobial efficacy while maintaining low toxicity levels. This study highlights the importance of structural variations in optimizing biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship among thiadiazole compounds. It was found that modifications at specific positions significantly influenced both antimicrobial and anti-inflammatory activities. This underscores the relevance of chemical structure in determining the biological efficacy of these compounds .

Comparison with Similar Compounds

Key Differences :

  • Methoxy groups (as in the target and compounds) may improve solubility, whereas halogen substituents (e.g., ) could enhance bioactivity .

Spectroscopic and Analytical Characterization

Characterization methods for benzamide derivatives are consistent across studies:

  • 1H/13C NMR : Used to confirm amide linkages and substituent positions (e.g., methoxy protons at ~3.8–4.0 ppm) .
  • IR Spectroscopy: Amide C=O stretches (~1650–1680 cm⁻¹) and sulfone S=O stretches (~1150–1350 cm⁻¹) are diagnostic .
  • X-ray Crystallography : highlights hydrogen-bonding patterns (N–H⋯N, C–H⋯O) that stabilize crystal packing, a feature likely relevant to the target’s sulfone group .

Physicochemical Properties and Stability

  • Solubility : Methoxy and sulfone groups (target compound) likely increase hydrophilicity compared to halogenated analogs .
  • Stability : Sulfonated thiadiazoles are generally stable under physiological conditions, as seen in related dioxido-heterocycles .
  • Crystallinity : Hydrogen-bonding networks (e.g., N–H⋯O) in benzamide derivatives improve crystallinity, aiding purification .

Q & A

What are the standard synthetic routes for synthesizing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : For example, coupling intermediates like substituted benzaldehydes with aminothiophene derivatives (e.g., 3-aminothiophene-2-carboxamide) to form Schiff bases .
  • Cyclization : Use of sodium azide (NaN₃) in tetrahydrofuran (THF) to form tetrazole or thiadiazole rings, as seen in analogous compounds .
  • Functional group modifications : Hydrolysis of methoxy groups (e.g., using HCl/EtOH) to generate hydroxyl intermediates, followed by phosphorylation or amidation .
  • Characterization : Confirmation via IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and mass spectrometry .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question
Methodological Answer:
Key techniques include:

  • ¹H and ¹³C NMR : To confirm substituent positions and amide bond formation. For example, aromatic protons in the benzo[c]thiadiazole ring appear as multiplet signals (δ 7.0–8.5 ppm) .
  • IR spectroscopy : Identification of sulfone (S=O, ~1300–1350 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹; C=O ~1650 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, ensuring correct molecular weight (e.g., [M+H]⁺ for C₁₇H₁₆N₃O₄S₂) .
  • Elemental analysis : Confirmation of C, H, N, S percentages within ±0.4% of theoretical values .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Methodological Answer:
Contradictions may arise from:

  • Substituent effects : Minor structural variations (e.g., methoxy vs. hydroxyl groups) can drastically alter bioactivity. Compare IC₅₀ values across analogs using standardized assays (e.g., antimicrobial disk diffusion) .
  • Experimental conditions : Variations in solvent (DMSO vs. saline), concentration, or cell lines (e.g., HEK293 vs. HeLa) may skew results. Replicate studies under controlled conditions .
  • Molecular docking validation : Use tools like AutoDock Vina to model interactions with targets (e.g., PFOR enzyme inhibition in anaerobic organisms) and correlate with in vitro data .

What strategies optimize reaction yields during the synthesis of this compound?

Advanced Research Question
Methodological Answer:
Yield optimization strategies include:

  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in multi-phase reactions to enhance reaction rates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve cyclization efficiency compared to protic solvents .
  • Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves purity .
  • Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (MeOH/H₂O) to isolate high-purity products .

How do molecular docking studies elucidate the mechanism of action for this compound?

Advanced Research Question
Methodological Answer:
Docking studies provide insights into:

  • Binding interactions : For example, hydrogen bonding between the amide group and active-site residues (e.g., Arg-231 in PFOR enzyme) .
  • Conformational stability : Molecular dynamics simulations (e.g., 100 ns runs in GROMACS) assess ligand-protein complex stability under physiological conditions .
  • Structure-activity relationships (SAR) : Correlate docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values to prioritize analogs for synthesis .

What are the challenges in analyzing the sulfone group’s electronic effects on bioactivity?

Advanced Research Question
Methodological Answer:
The sulfone group (2,2-dioxido) influences bioactivity through:

  • Electron-withdrawing effects : Reduces electron density in the benzo[c]thiadiazole ring, enhancing electrophilic interactions. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces .
  • Solubility trade-offs : Sulfone groups improve aqueous solubility but may reduce membrane permeability. Compare logP values (e.g., −0.5 to +1.5) via HPLC retention times .
  • Bioisosteric replacement : Test analogs with sulfonamide or sulfonic acid groups to isolate electronic vs. steric contributions .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question
Methodological Answer:
Stability assays include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Plasma stability : Assess half-life in human plasma (e.g., 90% remaining after 4 hours indicates suitability for in vivo studies) .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles (e.g., stability up to 200°C) for storage recommendations .

What computational tools are recommended for predicting this compound’s ADMET properties?

Advanced Research Question
Methodological Answer:
Use tools such as:

  • SwissADME : Predicts bioavailability (e.g., >80% GI absorption) and blood-brain barrier permeability (e.g., low penetration) .
  • ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀ = 300 mg/kg in rats) and cytochrome P450 inhibition (e.g., CYP3A4 IC₅₀ = 5 µM) .
  • Molinspiration : Calculates drug-likeness parameters (e.g., ≤2 violations of Lipinski’s rules) .

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